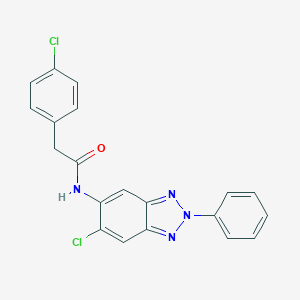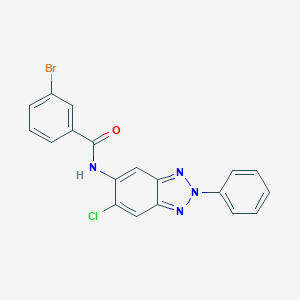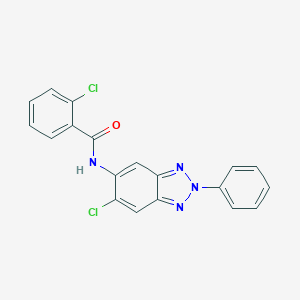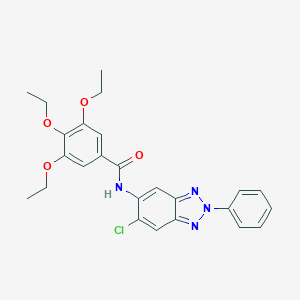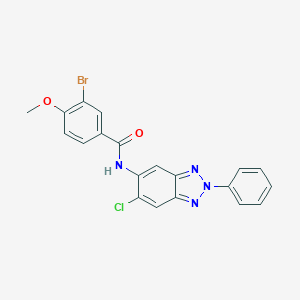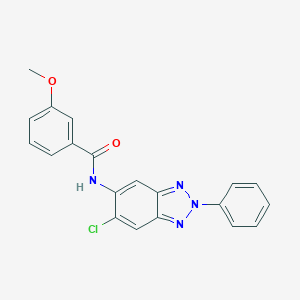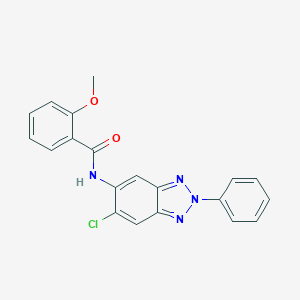![molecular formula C28H32ClN3O3 B283603 N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B283603.png)
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine works by inhibiting the activity of certain enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and topoisomerase IIα (TOP2α). PARP-1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. TOP2α is involved in DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has also been shown to exhibit anti-inflammatory and anti-oxidant activity. N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, ultimately leading to a reduction in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has several advantages for lab experiments. It exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine also has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has several potential future directions for research. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer treatment. Another potential direction is to investigate its anti-inflammatory and anti-oxidant activity and its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to optimize its synthesis method to improve its solubility in water and its overall efficacy.
Méthodes De Synthèse
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-benzyloxyaniline in the presence of a base to yield N-(4-benzyloxy-3-chloro-5-methoxybenzyl)aniline. This intermediate compound is then reacted with 4-(4-propionyl-1-piperazinyl)benzaldehyde in the presence of a base to yield N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine.
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C28H32ClN3O3 |
|---|---|
Poids moléculaire |
494 g/mol |
Nom IUPAC |
1-[4-[4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]phenyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H32ClN3O3/c1-3-27(33)32-15-13-31(14-16-32)24-11-9-23(10-12-24)30-19-22-17-25(29)28(26(18-22)34-2)35-20-21-7-5-4-6-8-21/h4-12,17-18,30H,3,13-16,19-20H2,1-2H3 |
Clé InChI |
JZSDCSUKVZWLQC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
